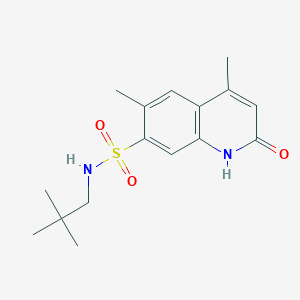![molecular formula C19H16N2O3 B5879886 N-[4-(benzoylamino)-3-methylphenyl]-2-furamide CAS No. 5746-26-9](/img/structure/B5879886.png)
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BMF is a furamide derivative and has been synthesized through various methods.
Scientific Research Applications
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been found to have potential applications in various fields of biomedical research. Its unique chemical structure makes it a promising candidate for drug discovery and development. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer and Alzheimer's.
Mechanism of Action
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide inhibits the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in the regulation of gene expression and cellular metabolism. By inhibiting their activity, N-[4-(benzoylamino)-3-methylphenyl]-2-furamide can alter the expression of genes and metabolic pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and reduce inflammation. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-furamide. One potential area of research is the development of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying N-[4-(benzoylamino)-3-methylphenyl]-2-furamide's effects on gene expression and cellular metabolism. Additionally, the development of new synthesis methods for N-[4-(benzoylamino)-3-methylphenyl]-2-furamide could lead to improved yields and purity, making it a more accessible compound for research.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide involves the reaction of 4-(benzoylamino)-3-methylphenol with furan-2-carboxylic acid chloride in the presence of a base. The reaction yields N-[4-(benzoylamino)-3-methylphenyl]-2-furamide as a white crystalline solid with a high purity.
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZOHSSUHAONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972940 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide | |
CAS RN |
5746-26-9 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)






![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)